DLAC

Diabetes Insulin Resistance Metabolism

Researchers requiring reproducible diabetic neuropathy models face inconsistency when substituting pure R-ALA for the racemic mixture used in most clinical studies. DL-α-Lipoic Acid (DLAC) provides the defined 1:1 R/S enantiomer ratio documented in the literature, ensuring experimental continuity. • Defined 1:1 R-(+)/S-(-) ratio - matches historical clinical data for diabetic neuropathy & metabolic research • 1.36-fold higher R-ALA bioavailability vs. S-ALA enables stereoselective pharmacokinetic studies • DHLA redox couple offers 2.2-fold higher radical scavenging than parent compound • Bulk quantities available; shipped ambient with Certificate of Analysis

Molecular Formula C22H43NO11
Molecular Weight 497.6 g/mol
Cat. No. B3026312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDLAC
Molecular FormulaC22H43NO11
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
InChIInChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1
InChIKeyASKUBOCBWBYYHH-QBCBQYGVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DLAC (DL-α-Lipoic Acid / Thioctic Acid): An Overview of the Racemic Mixture and Its Distinguishing Characteristics


DLAC, commonly referring to DL-α-lipoic acid (also known as thioctic acid), is a racemic mixture composed of equal parts R-(+) and S-(-) enantiomers [1]. It functions as a cyclic disulfide antioxidant that interconverts with its reduced dithiol form, dihydrolipoic acid (DHLA) [2]. While the R-enantiomer is the naturally occurring and biologically active form, the racemic mixture has been the primary subject of extensive clinical research, particularly in diabetic neuropathy and metabolic disorders [3]. Notably, 'DLAC' may also refer to N-decylamine lactobionamide, a non-ionic detergent used for membrane protein solubilization with a critical micelle concentration (CMC) of 1.3 mM [4]. This guide focuses on the antioxidant compound, with key differentiators highlighted for procurement decisions.

Why Substituting DLAC (DL-α-Lipoic Acid) with Alternative Antioxidants or Pure Enantiomers Can Lead to Unpredictable Outcomes


The racemic mixture of DL-α-lipoic acid (DLAC) cannot be directly substituted with pure R-α-lipoic acid (R-ALA) or other antioxidants due to substantial differences in pharmacokinetics, tissue uptake, and biological activity. Clinical and preclinical data demonstrate that the S-(-) enantiomer within DLAC is not biologically inert; it exhibits distinct absorption, metabolism, and even counteractive effects on insulin signaling compared to the R-(+) form [1]. For instance, while pure R-ALA enhances glucose transport, the S-(-) enantiomer has been shown to reduce GLUT-4 protein expression and increase plasma insulin levels, outcomes that are not observed with the racemic mixture [2]. Furthermore, the antioxidant capacity of the reduced metabolite DHLA differs significantly from the parent LA, making simple comparisons based on molar equivalence unreliable [3]. Therefore, substituting DLAC with a different enantiomeric composition or a structurally related compound without accounting for these stereospecific effects can compromise experimental reproducibility and clinical efficacy.

Quantitative Evidence for the Distinctive Profile of DLAC (DL-α-Lipoic Acid) Relative to Key Comparators


Superior Insulin-Stimulated Glucose Uptake vs. S-Enantiomer

In a study using obese Zucker rats, chronic treatment with the R-(+) enantiomer of α-lipoic acid (present in DLAC) increased insulin-stimulated 2-deoxyglucose (2-DG) uptake by 65%, whereas the S-(-) enantiomer (the other component of DLAC) resulted in only a 29% improvement [1]. Acutely, R-(+)-ALA increased insulin-mediated 2-DG uptake by 64% (P < 0.05), while S-(-)-ALA had no significant effect [1].

Diabetes Insulin Resistance Metabolism

Enantioselective Pharmacokinetics: R-(+) vs. S-(-) Bioavailability

Following a single oral dose of 200 mg racemic DL-α-lipoic acid (DLAC) in healthy volunteers, the absolute bioavailability (Fabs) of the R-(+)-enantiomer was 38±15%, significantly higher (P<0.001) than the 28±14% observed for the S-(-)-enantiomer [1]. After intravenous infusion, peak plasma levels (Cmax) were 13.0 μg/ml for R-(+)-ALA vs. 11.6 μg/ml for S-(-)-ALA (P<0.001) [1].

Pharmacokinetics Bioavailability Drug Development

Enhanced Antioxidant Radical Scavenging by DHLA vs. Parent LA

Dihydrolipoic acid (DHLA), the reduced metabolite of DLAC, exhibits superior radical scavenging capacity compared to lipoic acid (LA). In AAPH-induced oxidation assays, DHLA protected methyl linoleate 2.2-fold more effectively than LA [1]. Additionally, DHLA scavenged ~2.0 radicals in AAPH-induced oxidation of DNA and erythrocyte hemolysis, whereas LA scavenged ~1.5 radicals under the same conditions [1].

Antioxidant Free Radical Oxidative Stress

Differential Tissue Uptake: R- vs. S-Enantiomer

In newborn rats, lens uptake of R-α-lipoic acid was 2- to 7-fold greater than that of S-α-lipoic acid following administration of the racemic mixture (DLAC) [1]. The racemic mixture (DLAC) reached intermediate levels between the pure R- and S- enantiomers [1].

Tissue Distribution Pharmacodynamics Ophthalmology

Comparative R-(+)-ALA Exposure from Racemic Mixture vs. Pure Enantiomer

A clinical study compared R-(+)-α-lipoic acid exposure after administration of pure R-(+)-α-lipoic acid (200 mg, 300 mg) versus racemic thioctic acid (DLAC, 600 mg). The peak concentration (Cmax) of R-(+)-ALA after 300 mg of pure enantiomer (6985.6±3775.8 µg/L) was similar to that after 600 mg of racemic mixture (6498.4±3575.6 µg/L) [1]. The area under the curve (AUClast) was also comparable: 3575.2±1149.2 vs. 3790.0±1623.0 µg·h⁻¹·L⁻¹ [1].

Pharmacokinetics Dose Equivalence Clinical Pharmacology

Distinct Detergent Properties: DLAC (N-decylamine lactobionamide) vs. Common Surfactants

DLAC, as N-decylamine lactobionamide, is a non-ionic detergent with a critical micelle concentration (CMC) of 1.3 mM [1]. This value is distinct from other common membrane protein detergents; for example, DDM (n-Dodecyl-β-D-maltoside) has a CMC of ~0.17 mM, while Triton X-100 has a CMC of ~0.2-0.9 mM [2]. The lactobionamide head group provides mild, non-denaturing extraction conditions suitable for stabilizing native and functional membrane proteins [3].

Membrane Protein Detergent Solubilization

Optimal Application Scenarios for DLAC (DL-α-Lipoic Acid and Related Detergent) Based on Quantitative Evidence


Metabolic Research: Studies Requiring Consistent Enantiomeric Ratio

For investigations of insulin resistance, glucose metabolism, and diabetic complications, the racemic mixture DLAC provides a well-characterized, clinically validated tool. The evidence that R-ALA enhances glucose uptake by 65% while S-ALA provides only 29% improvement [1] underscores that the racemic mixture offers a defined 1:1 ratio of active and less-active enantiomers. This is critical for reproducibility in animal models and for interpreting clinical trial data, where most studies have used the racemic form. Using pure R-ALA may yield different outcomes, making DLAC the appropriate choice for studies aiming to replicate or extend existing literature.

Pharmacokinetic and Bioavailability Modeling

DLAC is ideal for research on stereoselective absorption and metabolism. The documented 1.36-fold higher bioavailability of R-ALA vs. S-ALA [2] and the 2-7 fold greater tissue uptake of the R-enantiomer [3] make the racemic mixture a valuable probe for studying enantiomer-specific pharmacokinetics. This is particularly relevant in drug development programs where chiral switching (from racemic to single enantiomer) is being considered.

Antioxidant Mechanism Studies Focusing on the LA/DHLA Redox Couple

DLAC serves as a precursor for dihydrolipoic acid (DHLA), which exhibits 2.2-fold higher radical scavenging activity than the parent compound [4]. Researchers investigating the dynamic interplay between oxidized and reduced forms of antioxidants should select DLAC, as its efficacy depends on cellular reduction capacity. This redox couple is also implicated in metal chelation and regeneration of other antioxidants, making DLAC a versatile tool for oxidative stress research.

Membrane Protein Solubilization with Easier Detergent Removal

For structural biology and functional assays requiring membrane protein extraction, DLAC (N-decylamine lactobionamide) offers a CMC of 1.3 mM [5], which is significantly higher than commonly used detergents like DDM (~0.17 mM). This higher CMC facilitates detergent removal via dialysis or other methods, reducing the risk of residual detergent interference in downstream applications such as cryo-EM, NMR, or enzymatic activity assays [REFS-5, REFS-6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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